XLogP3 Lipophilicity Comparison: tert-Butoxy vs. Hydroxy and Amino Analogs
The target compound exhibits a calculated XLogP3 of 1.1, indicative of moderate lipophilicity . In contrast, the 3-hydroxy analog (3-hydroxycyclobutane-1-carboxylic acid) displays a significantly lower XLogP of -0.4 , while the 3-amino analog (3-aminocyclobutane-1-carboxylic acid) is substantially more hydrophilic with a CLogP of -2.494 [1]. This quantitative difference of 1.5 to 3.6 log units reflects the ability of the tert-butoxy group to enhance membrane permeability and influence distribution profiles.
| Evidence Dimension | Hydrophobicity (XLogP3/CLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 3-Hydroxy analog: XLogP = -0.4; 3-Amino analog: CLogP = -2.494 |
| Quantified Difference | ΔXLogP = +1.5 vs hydroxy analog; ΔCLogP = +3.594 vs amino analog |
| Conditions | In silico calculated values |
Why This Matters
Lipophilicity is a key determinant of ADME properties; selecting the tert-butoxy derivative over hydroxy or amino analogs may be necessary to achieve desired membrane permeability or reduce off-target binding.
- [1] Sima-Lab. (n.d.). (1r,3r)-3-aminocyclobutane-1-carboxylic acid (CAS 74307-75-8). Retrieved from https://www.sima-lab.com/chemicals/1r3r-3-aminocyclobutane-1-carboxylic-acid View Source
